![molecular formula C18H14N2O3S B3016439 3-cyano-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzamide CAS No. 2034489-81-9](/img/structure/B3016439.png)
3-cyano-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization reactions. Notably, Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses are significant methods for obtaining thiophene derivatives. For instance, the Gewald reaction combines sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives .
Chemical Reactions Analysis
The compound may participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and condensations. For instance, it could undergo cyclization reactions to form trisubstituted thiophenes or thienyl disulfides .
Scientific Research Applications
- Anti-Inflammatory Properties : Thiophene-based molecules, including some drugs like suprofen, exhibit anti-inflammatory effects .
- Anticancer Activity : Certain thiophene derivatives have demonstrated promising anticancer properties .
- Antimicrobial Effects : Thiophenes can act as antimicrobial agents against bacteria and fungi .
- Cardiovascular Benefits : Some thiophene-containing compounds possess antihypertensive and anti-atherosclerotic properties .
Corrosion Inhibition
Thiophene derivatives find applications in industrial chemistry as corrosion inhibitors. They protect metal surfaces from degradation caused by chemical reactions with their environment .
Biological Studies and Enzyme Inhibition
Recent studies have explored the potential of thiophene derivatives as enzyme inhibitors:
- 5-Lipoxygenase (5-LOX) Inhibition : The compound’s high binding energy suggests it may be a candidate for further structure optimization and investigation as a 5-LOX inhibitor .
Biological Staining and Imaging
In biological research, thiophene derivatives have been employed for staining and imaging:
Mechanism of Action
Target of Action
Thiophene-based compounds, a key structural component of this compound, have been reported to possess a wide range of therapeutic properties . They have been found to be effective against various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
Thiophene-based compounds are known to interact with various biological targets, leading to their wide range of therapeutic effects . The compound’s interaction with its targets could lead to changes in cellular processes, potentially inhibiting or promoting certain pathways depending on the specific target and disease context.
Biochemical Pathways
Given the wide range of therapeutic properties of thiophene-based compounds , it can be inferred that multiple biochemical pathways could be affected. These could include pathways related to inflammation, psychosis, arrhythmia, anxiety, fungal infections, oxidation, estrogen receptor modulation, mitosis, microbial infections, kinase inhibition, and cancer .
Result of Action
Given the wide range of therapeutic properties of thiophene-based compounds , it can be inferred that the compound could have various effects at the molecular and cellular level. These could include changes in cell signaling, gene expression, protein function, and cellular metabolism, among others.
properties
IUPAC Name |
3-cyano-N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S/c19-9-12-2-1-3-13(8-12)18(22)20-10-15(21)17-5-4-16(23-17)14-6-7-24-11-14/h1-8,11,15,21H,10H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFPBNUNLLSPXLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyano-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzamide |
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